Cas no 4970-53-0 (Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate)

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 5-AMINO-1,3,4-OXADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER
- TIMTEC-BB SBB005498
- ETHYL 5-AMINO-1,3,4-OXADIAZOLE-2-CARBOXYLATE
- 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl
- SBB005498
- 1,3,4-Oxadiazole-2-carboxylicacid, 5-amino-, ethyl ester
- 2-Amino-5-ethoxycarbonyl-1,3,4-oxadiazol
- ethyl 5-amino-1,3,4-oxadiazol-2-carboxylate
- 1,3,4-OXADIAZOLE-2-CARBOXYLIC ACID, 5-AMINO-, ETHYL ESTER
- JZSBFOOEPYPCPW-UHFFFAOYSA-N
- STL433371
- AOD100681
- FCH922553
- AB14575
- OR53168
- AB0029959
- AX8102038
- X2127
- ST51044479
- ethy
- 5-Amino-[1,3,4]oxadiazole-2-carboxylic acid ethyl ester
- CS-0079622
- EN300-104542
- SCHEMBL529605
- ALBB-018081
- 4970-53-0
- MFCD03425200
- F16718
- SY023460
- F1917-5702
- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, 97%
- DB-031503
- PS-11688
- 5-amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester, AldrichCPR
- DTXSID00373408
- AKOS006345776
- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
-
- MDL: MFCD03425200
- Inchi: 1S/C5H7N3O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8)
- InChI Key: JZSBFOOEPYPCPW-UHFFFAOYSA-N
- SMILES: O(C(C1=NN=C(N([H])[H])O1)=O)C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 157.04900
- Monoisotopic Mass: 157.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 91.2
- Tautomer Count: 4
- XLogP3: 0
Experimental Properties
- Color/Form: Uncertain
- Density: 1.362
- Melting Point: 199 °C
- Boiling Point: 289.1°C at 760 mmHg
- Flash Point: 128.6°C
- Refractive Index: 1.525
- PSA: 91.24000
- LogP: 0.40970
- Solubility: Uncertain
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Security Information
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0556-5G |
ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
4970-53-0 | 97% | 5g |
¥ 1,485.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02015-10g |
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
4970-53-0 | 97% | 10g |
¥2709.0 | 2023-09-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023460-1g |
Ethyl 5-Amino-1,3,4-oxadiazole-2-carboxylate |
4970-53-0 | ≥97% | 1g |
¥64.00 | 2024-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TV002-200mg |
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
4970-53-0 | 98% | 200mg |
72.0CNY | 2021-07-14 | |
Chemenu | CM105299-5g |
ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
4970-53-0 | 95% | 5g |
$67 | 2023-03-06 | |
Apollo Scientific | OR53168-5g |
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
4970-53-0 | 98% | 5g |
£55.00 | 2025-02-20 | |
Chemenu | CM105299-10g |
ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
4970-53-0 | 95% | 10g |
$449 | 2021-08-06 | |
Ambeed | A734103-1g |
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
4970-53-0 | 98% | 1g |
$14.0 | 2025-02-25 | |
TRC | E937078-50mg |
Ethyl 5-Amino-1,3,4-oxadiazole-2-carboxylate |
4970-53-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02015-1g |
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate |
4970-53-0 | 97% | 1g |
¥449.0 | 2023-09-05 |
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Related Literature
-
Abhishek Kumar Yadav,Manojkumar Jujam,Vikas D. Ghule,Srinivas Dharavath Chem. Commun. 2023 59 4324
Additional information on Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Research Brief on Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS: 4970-53-0) in Chemical Biology and Pharmaceutical Applications
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS: 4970-53-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its oxadiazole core and ester functionality, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for drug development, particularly in the design of antimicrobial, anticancer, and anti-inflammatory agents. The unique structural features of this compound allow for diverse chemical modifications, making it a valuable building block in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial properties of derivatives synthesized from Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate. The study highlighted the compound's ability to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. Molecular docking simulations revealed strong interactions between the oxadiazole derivatives and bacterial protein targets, suggesting a promising avenue for developing novel antibiotics. These findings are particularly relevant in the context of rising antibiotic resistance, emphasizing the need for innovative chemical scaffolds.
Another notable application of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is in cancer research. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported the synthesis of oxadiazole-based inhibitors targeting tyrosine kinases, which are often overexpressed in various cancers. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinase isoforms, with IC50 values in the nanomolar range. These results underscore the potential of 4970-53-0 as a starting point for designing targeted cancer therapies, particularly for tumors resistant to conventional treatments.
Beyond its pharmacological applications, Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate has also been explored in material science. A 2023 study in ACS Applied Materials & Interfaces described its use as a precursor for synthesizing fluorescent probes. The oxadiazole moiety's electron-rich nature enables it to function as a fluorophore, making it useful for imaging applications in biological systems. This dual functionality—both therapeutic and diagnostic—positions the compound as a valuable tool in theranostics, an emerging field that combines therapy and diagnostics.
In conclusion, Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS: 4970-53-0) represents a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its structural versatility, combined with its demonstrated bioactivity, makes it a promising candidate for further exploration in drug discovery and material science. Future research should focus on optimizing its derivatives for enhanced efficacy and selectivity, as well as investigating its potential in other therapeutic areas such as neurodegenerative diseases and metabolic disorders.
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